2,2-Diphenyl-cyclopentanone

Description

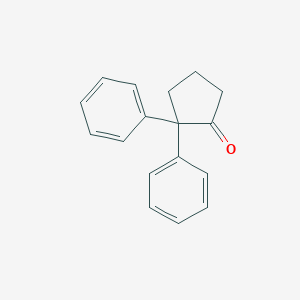

Structure

3D Structure

Properties

IUPAC Name |

2,2-diphenylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O/c18-16-12-7-13-17(16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOPQVXWIKRPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301866 | |

| Record name | 2,2-Diphenyl-cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15324-42-2 | |

| Record name | NSC146798 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diphenyl-cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2-Diphenyl-cyclopentanone CAS number and properties

CAS Number: 15324-42-2

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-Diphenyl-cyclopentanone, along with a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₇H₁₆O |

| Molecular Weight | 236.31 g/mol |

| Boiling Point | 372.2 °C at 760 mmHg[1] |

| Density | 1.114 g/cm³[1] |

| Flash Point | 161.6 °C[1] |

| Refractive Index | 1.594[1] |

| Vapor Pressure | 9.8 x 10⁻⁶ mmHg at 25°C[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the cyclization of 2,2-diphenyladiponitrile followed by hydrolysis and decarboxylation of the resulting intermediate.

Experimental Protocol

Step 1: Synthesis of 5-Cyano-2,2-diphenylcyclopentanoneimine

This step involves the intramolecular cyclization of 2,2-diphenyladiponitrile.

-

Reagents and Materials:

-

2,2-diphenyladiponitrile

-

Sodium tert-butoxide

-

tert-Butyl alcohol (anhydrous)

-

Apparatus for reflux with stirring

-

-

Procedure:

-

A solution of sodium tert-butoxide in anhydrous tert-butyl alcohol is prepared.

-

2,2-diphenyladiponitrile is added to the solution.

-

The reaction mixture is heated to reflux with constant stirring. The use of sodium tert-butoxide in tert-butyl alcohol as the condensing agent has been shown to result in a virtually quantitative yield.

-

Upon completion of the reaction, the mixture is worked up to isolate the product, 5-cyano-2,2-diphenylcyclopentanoneimine.

-

Step 2: Hydrolysis and Decarboxylation to this compound

The intermediate from Step 1 is converted to the final product in this step.

-

Reagents and Materials:

-

5-Cyano-2,2-diphenylcyclopentanoneimine

-

Dilute sulfuric acid

-

Apparatus for reflux with stirring

-

-

Procedure:

-

5-Cyano-2,2-diphenylcyclopentanoneimine is suspended in a dilute solution of sulfuric acid.

-

The mixture is heated to reflux with vigorous stirring. This process facilitates both the hydrolysis of the imine and cyano groups, followed by decarboxylation.

-

The reaction is monitored until completion. An 81% yield based on the starting 2,2-diphenyladiponitrile has been reported.

-

After cooling, the reaction mixture is worked up to isolate and purify the final product, this compound.

-

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Based on the available literature, there is currently no information regarding the involvement of this compound in specific biological signaling pathways or its detailed pharmacological activities. Further research is required to elucidate its potential roles in biological systems and its applications in drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2-diphenyl-cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,2-diphenyl-cyclopentanone, a versatile ketone with applications in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data, detailed experimental protocols, and visual representations of key processes.

Core Properties of this compound

This compound, with the CAS number 15324-42-2, is a cyclic ketone featuring two phenyl substituents on the alpha-carbon to the carbonyl group.[1] Its chemical structure imparts specific physical and chemical characteristics that are valuable in various synthetic applications.

Physical and Chemical Data

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆O | [1] |

| Molecular Weight | 236.314 g/mol | [1] |

| Boiling Point | 372.2 °C at 760 mmHg | [1] |

| Density | 1.114 g/cm³ | [1] |

| Flash Point | 161.6 °C | [1] |

| Refractive Index | 1.594 | [1] |

| Vapour Pressure | 9.8 x 10⁻⁶ mmHg at 25°C | [1] |

| LogP | 3.72570 | [1] |

Solubility: While specific solubility data for this compound is not extensively documented, its parent compound, cyclopentanone, is slightly soluble in water and highly soluble in common organic solvents such as ether, alcohols, and aromatic solvents.[2] Given the presence of the two large nonpolar phenyl groups, this compound is expected to have very low solubility in water but high solubility in nonpolar organic solvents like hexane, toluene, and diethyl ether, as well as polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane.

Experimental Protocols

A detailed and reliable experimental protocol for the synthesis of this compound is crucial for its application in research and development. The following section outlines a well-established synthetic procedure.

Synthesis of this compound

A robust method for the preparation of this compound involves the cyclization of a dinitrile precursor followed by hydrolysis. A detailed procedure has been reported in Organic Syntheses.[3]

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Detailed Methodology:

-

Preparation of the Alkylated Intermediate: Diphenylacetonitrile is deprotonated using a strong base, typically lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). The resulting carbanion is then reacted with 1-bromo-3-chloropropane to yield the alkylated product, 2,2-diphenyl-5-chlorovaleronitrile.

-

Cyclization: The alkylated intermediate undergoes intramolecular cyclization to form 5-cyano-2,2-diphenylcyclopentanoneimine. This reaction is effectively catalyzed by a strong, non-nucleophilic base such as sodium tert-butoxide in tert-butanol. The use of sodium amide in benzene has been reported to result in lower yields and tar formation.

-

Hydrolysis and Decarboxylation: The resulting 5-cyano-2,2-diphenylcyclopentanoneimine is then subjected to acidic hydrolysis. Refluxing with dilute sulfuric acid leads to the hydrolysis of both the imine and the nitrile functionalities, followed by decarboxylation to afford the final product, this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a fully assigned spectrum is not publicly available, the expected ¹H and ¹³C NMR signals can be predicted based on the molecular structure.

-

¹H NMR: The spectrum is expected to show multiplets for the aromatic protons of the two phenyl groups, typically in the range of δ 7.2-7.5 ppm. The aliphatic protons on the cyclopentanone ring will appear as multiplets in the upfield region, likely between δ 2.0-3.0 ppm.

-

¹³C NMR: The carbonyl carbon will exhibit a characteristic signal in the downfield region (δ > 200 ppm). The quaternary carbon attached to the two phenyl groups will also be downfield. The aromatic carbons will appear in the δ 125-145 ppm range, and the aliphatic carbons of the cyclopentanone ring will be in the upfield region.

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 236. The fragmentation pattern would likely involve the loss of phenyl groups (C₆H₅, 77 Da) and the carbonyl group (CO, 28 Da). Key fragments could include ions at m/z = 159 (M - C₆H₅)⁺ and m/z = 180 (M - C₆H₄)⁺ through rearrangement, as well as fragments arising from the cleavage of the cyclopentanone ring.

Potential Reactivity and Biological Context

While specific signaling pathways involving this compound are not well-documented, the broader class of diarylpentanoids and cyclopentenones, to which it is structurally related, has been investigated for various biological activities.

General Reactivity and Potential Biological Activities of Related Compounds

Diarylpentanoids, which share the core structure of two aromatic rings connected by a five-carbon chain, have been reported to exhibit a range of biological effects, including anti-inflammatory and antitumor activities.[4] Similarly, cyclopentenone-containing compounds, such as certain prostaglandins, are known to possess anti-inflammatory, anti-neoplastic, and anti-viral properties.[5] These activities are often attributed to the reactivity of the α,β-unsaturated carbonyl system present in many bioactive cyclopentenones, which can act as a Michael acceptor. Although this compound lacks this unsaturation, its rigid structure and lipophilic nature could still allow it to interact with biological targets.

Logical Relationship for Potential Derivatization and Biological Screening

Caption: A potential workflow for generating and evaluating bioactive derivatives.

The chemical scaffold of this compound can be synthetically modified to explore potential biological activities. For instance, α-halogenation could introduce a reactive handle for further functionalization, leading to a library of derivatives for biological screening and structure-activity relationship (SAR) studies.

References

Synthesis of 2,2-Diphenyl-cyclopentanone from Diphenylacetonitrile: A Technical Overview

The synthesis of 2,2-diphenyl-cyclopentanone from diphenylacetonitrile is a multi-step process involving the formation of a key intermediate followed by cyclization. This technical guide outlines a plausible synthetic route based on established chemical principles, summarizing the necessary reactions, conditions, and a logical workflow for researchers in organic chemistry and drug development.

Synthetic Pathway Overview

The conversion of diphenylacetonitrile to this compound can be conceptualized as a two-stage process. The first stage involves the alkylation of diphenylacetonitrile with a suitable three-carbon electrophile to introduce the necessary carbon chain. The second stage is an intramolecular cyclization to form the five-membered cyclopentanone ring. A common and effective method for this type of transformation is the Thorpe-Ziegler reaction, which is well-suited for the synthesis of cyclic ketones from dinitriles.

I. Stage 1: Synthesis of 2,2-Diphenyladiponitrile

The initial step involves the alkylation of diphenylacetonitrile with a 1,3-dihalopropane, such as 1,3-dibromopropane or 1,3-dichloropropane, to form the dinitrile intermediate, 2,2-diphenyladiponitrile. This reaction proceeds via the formation of a carbanion at the carbon alpha to the nitrile group, which then acts as a nucleophile.

Experimental Protocol: Alkylation of Diphenylacetonitrile

-

Deprotonation: Diphenylacetonitrile is treated with a strong base to generate the corresponding carbanion. Common bases for this purpose include sodium amide (NaNH₂) in an inert solvent like liquid ammonia or benzene, or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).[1] The reaction is typically conducted under anhydrous conditions to prevent quenching of the carbanion.

-

Alkylation: To the solution of the diphenylacetonitrile anion, 1,3-dihalopropane is added. The reaction mixture is stirred, often at room temperature or with gentle heating, to facilitate the nucleophilic substitution reaction.

-

Work-up and Isolation: After the reaction is complete, the mixture is quenched with water or an aqueous acid. The organic product, 2,2-diphenyladiponitrile, is then extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

II. Stage 2: Cyclization and Hydrolysis to this compound

The synthesized 2,2-diphenyladiponitrile undergoes an intramolecular Thorpe-Ziegler reaction to form a cyclic β-keto nitrile, which is subsequently hydrolyzed and decarboxylated to yield the final product, this compound.[2][3]

Experimental Protocol: Thorpe-Ziegler Cyclization and Hydrolysis

-

Cyclization: The 2,2-diphenyladiponitrile is treated with a strong base in a suitable solvent to induce intramolecular cyclization. A common reagent for this is sodium ethoxide in ethanol or sodium tert-butoxide in tert-butanol.[4] The reaction mixture is typically heated under reflux to drive the reaction to completion. This step results in the formation of 5-cyano-2,2-diphenylcyclopentanoneimine.[4]

-

Hydrolysis and Decarboxylation: The cyclic intermediate is then subjected to acidic hydrolysis.[2][4] Dilute sulfuric acid is often used for this purpose.[4] The reaction mixture is heated, which hydrolyzes both the imine and the nitrile functionalities to a ketone and a carboxylic acid, respectively. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield this compound.[5]

-

Isolation and Purification: After cooling, the product is isolated by extraction with an organic solvent. The organic extract is washed to remove any remaining acid, dried, and concentrated. The crude this compound can then be purified by methods such as distillation under reduced pressure or column chromatography.

Quantitative Data Summary

| Reaction Stage | Key Reagents | Solvent | Typical Yield | Reference |

| Alkylation | Diphenylacetonitrile, 1,3-Dihalopropane, Strong Base (e.g., NaNH₂) | Benzene, DMF, Liquid Ammonia | Varies | [1] |

| Cyclization & Hydrolysis | 2,2-Diphenyladiponitrile, Sodium tert-butoxide, Dilute H₂SO₄ | tert-Butanol | 81% (from dinitrile) | [4] |

Visualizing the Workflow

Synthetic Pathway Diagram

References

The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,2-diphenyl-cyclopentanone via the Thorpe-Ziegler cyclization. The document provides a thorough overview of the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers and professionals in the fields of chemistry and drug development.

Introduction

The Thorpe-Ziegler cyclization is a powerful name reaction in organic chemistry used for the formation of cyclic ketones from dinitriles. This intramolecular condensation reaction, catalyzed by a base, proceeds through a cyclic enamine intermediate which is subsequently hydrolyzed to the corresponding ketone. A prominent application of this reaction is the synthesis of this compound, a valuable building block in the synthesis of various organic molecules. The overall reaction proceeds in two main stages: the formation of the dinitrile precursor and its subsequent cyclization and hydrolysis.

Reaction Pathway

The synthesis of this compound via the Thorpe-Ziegler cyclization follows a two-step pathway. The first step involves the formation of the dinitrile precursor, 2,2-diphenylglutaronitrile, through the alkylation of diphenylacetonitrile with a suitable three-carbon electrophile. The subsequent step is the intramolecular Thorpe-Ziegler cyclization of the dinitrile, followed by acidic hydrolysis to yield the final product, this compound.

Caption: Overall synthetic workflow for this compound.

Mechanism of the Thorpe-Ziegler Cyclization

The Thorpe-Ziegler cyclization is initiated by the deprotonation of one of the α-carbons of the dinitrile by a strong base, forming a carbanion. This is followed by an intramolecular nucleophilic attack of the carbanion on the carbon of the second nitrile group, leading to the formation of a cyclic imine anion. Protonation of this intermediate yields a cyclic enamine (an enaminonitrile). The final step is the acidic hydrolysis of the enaminonitrile, which proceeds through an imine intermediate that is then hydrolyzed to the corresponding ketone.

Caption: Mechanism of the Thorpe-Ziegler cyclization and subsequent hydrolysis.

Experimental Protocols

The synthesis of this compound is presented in two key experimental stages, with quantitative data summarized in the tables below.

Stage 1: Synthesis of 2-Amino-3,3-diphenyl-1-cyclopentene-1-carbonitrile

This stage involves the base-catalyzed intramolecular cyclization of the dinitrile precursor.

Experimental Workflow

Caption: Experimental workflow for the synthesis of the enaminonitrile intermediate.

Methodology

In a round-bottom flask equipped with a stirrer and a reflux condenser, diphenylacetonitrile and 4-chlorobutyronitrile are combined. The mixture is then treated with a strong base, such as sodium amide in liquid ammonia, and heated to reflux. After the reaction is complete, it is carefully quenched with a saturated solution of ammonium chloride. The product is extracted with an organic solvent, typically ether, and the organic layer is washed and dried. The crude product is then purified by recrystallization from ethanol to yield the enaminonitrile as a white solid.

Quantitative Data

| Reagent/Parameter | Quantity/Value |

| Diphenylacetonitrile | 1.0 mol |

| 4-Chlorobutyronitrile | 1.1 mol |

| Sodium Amide | 2.2 mol |

| Solvent | Liquid Ammonia |

| Reaction Temperature | Reflux |

| Reaction Time | 2 hours |

| Yield | 86% |

Stage 2: Synthesis of this compound

This stage involves the acidic hydrolysis of the enaminonitrile intermediate to the final ketone product.

Experimental Workflow

Caption: Experimental workflow for the hydrolysis to this compound.

Methodology

The 2-amino-3,3-diphenyl-1-cyclopentene-1-carbonitrile is dissolved in ethanol in a round-bottom flask. Concentrated hydrochloric acid is added, and the mixture is heated to reflux. The progress of the hydrolysis can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and then purified by recrystallization from hexane to afford this compound as a white solid.

Quantitative Data

| Reagent/Parameter | Quantity/Value |

| 2-Amino-3,3-diphenyl-1-cyclopentene-1-carbonitrile | 1.0 mol |

| Ethanol | 500 mL |

| Concentrated Hydrochloric Acid | 200 mL |

| Reaction Temperature | Reflux |

| Reaction Time | 4 hours |

| Yield | 95% |

Conclusion

The Thorpe-Ziegler cyclization provides an efficient and reliable method for the synthesis of this compound. The two-stage process, involving the formation of a dinitrile precursor followed by a base-catalyzed intramolecular cyclization and subsequent acid hydrolysis, consistently delivers high yields of the desired product. The detailed protocols and quantitative data presented in this guide are intended to facilitate the successful application of this important synthetic transformation in a research and development setting.

Molecular structure and weight of 2,2-diphenyl-cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of 2,2-diphenyl-cyclopentanone. While direct biological activity data for this specific compound is limited, this guide explores the known biological activities of related diaryl ketone and cyclopentanone scaffolds to offer insights into its potential pharmacological relevance. Detailed experimental protocols for its synthesis are provided, along with predicted spectroscopic data and a conceptual workflow for preliminary biological screening.

Molecular Structure and Physicochemical Properties

This compound is a cyclic ketone characterized by a five-membered cyclopentanone ring geminally substituted with two phenyl groups at the alpha position to the carbonyl.

Molecular Formula: C₁₇H₁₆O

Molecular Weight: 236.31 g/mol [1]

CAS Number: 15324-42-2

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Melting Point | 87.5-89.5 °C | [1] |

| Boiling Point | 372.2 °C at 760 mmHg | |

| Density | 1.114 g/cm³ | |

| Flash Point | 161.6 °C | |

| LogP | 3.72570 |

Synthesis of this compound

A documented method for the synthesis of this compound involves the Thorpe-Ziegler cyclization of 2,2-diphenyladiponitrile, followed by hydrolysis and decarboxylation of the resulting intermediate.[1]

Experimental Protocol

Step 1: Cyclization of 2,2-diphenyladiponitrile to 5-cyano-2,2-diphenylcyclopentanoneimine

-

Reagents and Equipment:

-

2,2-diphenyladiponitrile

-

Sodium tert-butoxide

-

Anhydrous tert-butyl alcohol

-

Round-bottom flask equipped with a reflux condenser and a drying tube

-

-

Procedure:

-

Dissolve 2,2-diphenyladiponitrile in anhydrous tert-butyl alcohol in the round-bottom flask.

-

Add sodium tert-butoxide to the solution. The use of sodium tert-butoxide in tert-butyl alcohol has been reported to result in a nearly quantitative yield of the cyclized product.[1] Alternative bases such as sodium amide in benzene may lead to lower yields and tarry by-products.[1]

-

Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., dilute acetic acid).

-

Remove the solvent under reduced pressure.

-

The crude 5-cyano-2,2-diphenylcyclopentanoneimine can be purified by recrystallization.

-

Step 2: Hydrolysis and Decarboxylation to this compound

-

Reagents and Equipment:

-

5-cyano-2,2-diphenylcyclopentanoneimine

-

Dilute sulfuric acid

-

Round-bottom flask equipped with a reflux condenser

-

-

Procedure:

-

To the crude or purified 5-cyano-2,2-diphenylcyclopentanoneimine, add dilute sulfuric acid.

-

Heat the mixture to reflux with stirring. This step facilitates both the hydrolysis of the imine and cyano groups and the decarboxylation of the intermediate carboxylic acid.[1]

-

The reaction can be monitored for the cessation of carbon dioxide evolution.

-

After cooling, the product can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The final product can be purified by recrystallization from a suitable solvent such as ethanol, yielding white needles.[1] A reported yield for this two-step process is approximately 81% based on the starting dinitrile.[1]

-

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons (C₆H₅): A complex multiplet in the range of δ 7.2-7.4 ppm, integrating to 10 protons. The two phenyl rings are chemically equivalent.

-

Methylene Protons (CH₂): Two distinct signals for the two sets of methylene protons on the cyclopentanone ring.

-

-CH₂-C(Ph)₂- (alpha to phenyls): A triplet around δ 2.5-2.8 ppm, integrating to 2 protons.

-

-CH₂-CH₂-C=O (beta to carbonyl): A triplet around δ 2.1-2.4 ppm, integrating to 2 protons.

-

-CH₂-C=O (alpha to carbonyl): A triplet around δ 2.9-3.2 ppm, integrating to 2 protons.

-

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 205-220 ppm.

-

Quaternary Carbon (C(Ph)₂): A signal around δ 50-60 ppm.

-

Aromatic Carbons (C₆H₅): Multiple signals in the aromatic region (δ 125-150 ppm). Due to the two equivalent phenyl groups, four distinct signals are expected (for the ipso, ortho, meta, and para carbons).

-

Methylene Carbons (CH₂): Three distinct signals for the methylene carbons of the cyclopentanone ring, likely in the range of δ 20-40 ppm.

Mass Spectrometry (Predicted Fragmentation)

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 236. Key fragmentation patterns would likely involve:

-

Loss of a phenyl group (C₆H₅): A fragment at m/z = 159.

-

Formation of the diphenylmethyl cation ([C₁₃H₁₁]⁺): A stable fragment at m/z = 167.

-

Cleavage of the cyclopentanone ring: Leading to various smaller fragments.

Potential Biological Relevance and Screening Workflow

Direct studies on the biological activity of this compound are not extensively reported. However, the diaryl ketone and cyclopentanone moieties are present in various biologically active molecules, suggesting potential areas for investigation. Diaryl ketone-containing compounds have been explored for activities including insecticidal, acetylcholinesterase inhibitory, and antifungal properties. Furthermore, the cyclopentanone ring is a core structure in many natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory and anticancer effects.

Given this context, a logical workflow for the preliminary biological screening of this compound and its derivatives can be proposed.

Caption: Conceptual workflow for the synthesis, characterization, and preliminary biological screening of this compound and its analogs.

References

In-Depth Technical Guide: Spectral Analysis of 2,2-Diphenyl-cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,2-diphenyl-cyclopentanone, a molecule of interest in organic synthesis and medicinal chemistry. The following sections detail the experimental protocols for its synthesis and the spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is crucial for the unambiguous identification and characterization of this compound.

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is essential for researchers looking to work with this compound. The following procedure is adapted from a literature method.

Experimental Protocol: Synthesis

The synthesis of this compound can be achieved through the cyclization of a precursor dinitrile followed by hydrolysis and decarboxylation.

Step 1: Cyclization of 2,2-Diphenyladiponitrile A solution of 2,2-diphenyladiponitrile in a suitable solvent is treated with a strong base, such as sodium amide, at an elevated temperature. This induces an intramolecular Thorpe-Ziegler reaction, leading to the formation of a cyclic β-enaminonitrile.

Step 2: Hydrolysis and Decarboxylation The resulting cyclic intermediate is then subjected to acidic hydrolysis. This step serves to both hydrolyze the enamine and nitrile functionalities to a ketone and a carboxylic acid, respectively, and to promote the decarboxylation of the resulting β-keto acid. The final product, this compound, is then isolated and purified, typically by recrystallization or chromatography.

Spectroscopic Data

The structural elucidation of this compound is confirmed through the analysis of its NMR, IR, and MS spectra. The quantitative data from these analyses are summarized in the tables below, followed by the methodologies used for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimental NMR data in publicly accessible databases, the following chemical shifts are predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.10 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~ 2.80 - 2.60 | Triplet | 2H | -CH₂-C=O |

| ~ 2.20 - 2.00 | Multiplet | 2H | -CH₂-CH₂-C=O |

| ~ 1.90 - 1.70 | Quintet | 2H | -C(Ph)₂-CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 215 | C=O (Ketone) |

| ~ 145 | Quaternary Aromatic C |

| ~ 128 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 65 | Quaternary C (C(Ph)₂) |

| ~ 38 | -CH₂-C=O |

| ~ 30 | -C(Ph)₂-CH₂- |

| ~ 20 | -CH₂-CH₂-C=O |

Experimental Protocol: NMR Spectroscopy

The predicted NMR spectra were calculated using computational chemistry software. For experimental verification, the following general protocol would be employed:

A sample of this compound (typically 5-10 mg) would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group and several bands related to the aromatic and aliphatic C-H bonds.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch |

| ~ 1740 | Strong | C=O stretch (ketone) |

| ~ 1600, 1495, 1450 | Medium to Weak | Aromatic C=C stretches |

| ~ 700 | Strong | Aromatic C-H bend (monosubstituted) |

Experimental Protocol: IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed as a KBr pellet or a thin film. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 236 | High | [M]⁺ (Molecular ion) |

| 208 | Moderate | [M - CO]⁺ |

| 180 | Moderate | [M - C₆H₅ + H]⁺ or [M - C₄H₄O]⁺ |

| 165 | High | [C₁₃H₉]⁺ (Fluorenyl cation) |

| 105 | Moderate | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocol: Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample would be introduced via a direct insertion probe or a gas chromatograph. The mass-to-charge ratio (m/z) of the resulting ions would be recorded.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from synthesis to the comprehensive spectral characterization of this compound.

Caption: Workflow for the synthesis and spectral characterization of this compound.

Key Reactions of the Carbonyl Group in 2,2-Diphenyl-cyclopentanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal reactions involving the carbonyl group of 2,2-diphenyl-cyclopentanone. The unique structural characteristics of this ketone, notably the absence of α-hydrogens and the significant steric hindrance imposed by the two phenyl groups on the α-carbon, dictate its reactivity. This document outlines key transformations, providing generalized experimental protocols and expected outcomes, which are critical for the synthesis of novel derivatives for potential applications in medicinal chemistry and materials science.

Nucleophilic Addition Reactions: Grignard and Reformatsky Reactions

Nucleophilic addition to the carbonyl group is a cornerstone of ketone chemistry. However, the steric bulk of the gem-diphenyl groups in this compound significantly influences the feasibility and outcome of these reactions.

Grignard Reaction

The addition of organomagnesium halides (Grignard reagents) to the carbonyl carbon of this compound is expected to be sterically hindered.[1][2] The bulky phenyl groups impede the approach of the nucleophilic Grignard reagent. Consequently, harsher reaction conditions or the use of less sterically demanding Grignard reagents (e.g., methylmagnesium bromide) may be necessary to achieve reasonable yields. The primary product, following an acidic workup, is a tertiary alcohol.[2]

Experimental Protocol (General)

A solution of this compound in anhydrous diethyl ether is added dropwise to a solution of the Grignard reagent (e.g., phenylmagnesium bromide) in diethyl ether at 0°C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred until completion. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]

Data Presentation

| Reaction | Reagent | Product | Expected Yield (%) |

| Grignard Reaction | Phenylmagnesium bromide | 1,2,2-Triphenyl-cyclopentanol | 60-70 |

| Grignard Reaction | Methylmagnesium bromide | 1-Methyl-2,2-diphenyl-cyclopentanol | 75-85 |

Reaction Pathway

Reformatsky Reaction

The Reformatsky reaction offers an alternative route to β-hydroxy esters by reacting the ketone with an α-halo ester in the presence of zinc metal.[1][3] The organozinc reagent, or 'Reformatsky enolate', is generally less reactive and more sterically sensitive than Grignard reagents, which may result in lower yields with the sterically hindered this compound.[3]

Experimental Protocol (General)

To a suspension of activated zinc dust and a catalytic amount of iodine in anhydrous toluene, a solution of ethyl bromoacetate is added. The mixture is heated to initiate the formation of the organozinc reagent. A solution of this compound in anhydrous toluene is then added dropwise, and the reaction mixture is refluxed. After cooling, the reaction is quenched with dilute acid, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting β-hydroxy ester is purified by chromatography.[4][5]

Data Presentation

| Reaction | Reagent | Product | Expected Yield (%) |

| Reformatsky Reaction | Ethyl bromoacetate, Zn | Ethyl 2-(1-hydroxy-2,2-diphenyl-cyclopentyl)acetate | 40-50 |

Reaction Pathway

Olefination Reactions: The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from ketones.[6] The reaction of this compound with a phosphorus ylide is expected to be challenging due to the severe steric hindrance around the carbonyl group. The success of the reaction will likely depend on the reactivity of the ylide, with non-stabilized ylides being more effective than stabilized ones.

Experimental Protocol (General)

To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide) in anhydrous THF at 0°C, a strong base (e.g., n-butyllithium) is added to generate the ylide. The resulting mixture is stirred, and then a solution of this compound in anhydrous THF is added. The reaction is allowed to proceed at room temperature. After completion, the reaction is quenched, and the product is extracted. The triphenylphosphine oxide byproduct is often removed by precipitation or chromatography.[7][8]

Data Presentation

| Reaction | Reagent | Product | Expected Yield (%) |

| Wittig Reaction | Methylenetriphenylphosphorane | (2,2-Diphenyl-cyclopentylidene)methane | 50-60 |

Reaction Pathway

Oxidation: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts ketones to esters (or lactones from cyclic ketones) using a peroxyacid.[9] In the case of unsymmetrical ketones, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent groups. For this compound, the migratory aptitude of the quaternary carbon bearing the two phenyl groups is higher than that of the methylene group of the cyclopentane ring.[10] This will lead to the formation of a lactone.

Experimental Protocol (General)

To a solution of this compound in a suitable solvent such as dichloromethane, a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0°C. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then washed with a solution of sodium bicarbonate to remove the resulting carboxylic acid, followed by brine. The organic layer is dried and concentrated to afford the lactone, which can be further purified.[11][12]

Data Presentation

| Reaction | Reagent | Product | Expected Yield (%) |

| Baeyer-Villiger Oxidation | m-CPBA | 3,3-Diphenyl-oxepan-2-one | 80-90 |

Reaction Pathway

Reduction of the Carbonyl Group

The carbonyl group of this compound can be reduced to a secondary alcohol using various reducing agents. The choice of reagent will depend on the desired selectivity and reaction conditions.

Hydride Reduction

Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of ketones to alcohols.[13] LiAlH₄ is a much stronger reducing agent than NaBH₄.[13] Due to the steric hindrance from the phenyl groups, the hydride attack is expected to occur from the less hindered face of the carbonyl group.

Experimental Protocol (General)

To a solution of this compound in a suitable solvent (e.g., methanol for NaBH₄, THF for LiAlH₄), the hydride reducing agent is added portion-wise at 0°C. The reaction is stirred until completion and then carefully quenched (with water or dilute acid for LiAlH₄, or the solvent protonates the alkoxide in the case of NaBH₄ in a protic solvent). The product alcohol is then extracted and purified.[13][14]

Data Presentation

| Reaction | Reagent | Product | Expected Yield (%) |

| Hydride Reduction | NaBH₄ | 2,2-Diphenyl-cyclopentanol | 90-98 |

| Hydride Reduction | LiAlH₄ | 2,2-Diphenyl-cyclopentanol | 90-98 |

Reaction Pathway

References

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 5. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. sciepub.com [sciepub.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

The Cyclopentanone Core: A Comprehensive Technical Guide for Advanced Organic Synthesis and Drug Development

Introduction

Cyclopentanone, a cyclic ketone with the formula (CH₂)₄CO, is a fundamental five-membered carbocyclic scaffold in organic chemistry.[1] This colorless liquid, characterized by a distinct peppermint-like odor, serves as a versatile and indispensable building block in the synthesis of a vast array of complex organic molecules.[1][2][3][4] Its structural rigidity and inherent reactivity, stemming from the strained five-membered ring and the electrophilic carbonyl group, make it a prized intermediate.[5] The cyclopentanone core is a prevalent motif in numerous natural products, including prostaglandins and jasmonates, and is a critical precursor in the pharmaceutical, fragrance, and agrochemical industries.[2][6][7] This guide provides an in-depth technical overview of the cyclopentanone core, covering its physicochemical properties, key synthetic methodologies, characteristic reactions, and its significant role in modern drug discovery and development.

Physicochemical and Spectroscopic Properties

Cyclopentanone is a volatile liquid whose physical properties are well-characterized, making it a reliable reagent in various reaction conditions.[1][2] Its moderate solubility in water and miscibility with common organic solvents facilitate its use in diverse reaction media.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 120-92-3 | [2] |

| Molecular Formula | C₅H₈O | [1] |

| Molar Mass | 84.12 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1][3][4] |

| Odor | Pleasant, peppermint-like | [2][3][4] |

| Melting Point | -58.2 °C | [1][3][5] |

| Boiling Point | 130.6 °C | [1][3][5] |

| Density | 0.950 g/cm³ (at 20 °C) | [1][3][5] |

| Solubility in Water | Slightly soluble | [1][2] |

| Solubility in Organic Solvents | Miscible with alcohol, ether, acetone | [3][4] |

| Refractive Index (n²⁰/D) | 1.4366 | [3][5] |

| Flash Point | 26 - 30 °C | [1][3][4] |

| Vapor Pressure | 11.4 mmHg (at 25 °C) | [4] |

Synthesis of the Cyclopentanone Core

The construction of the cyclopentanone ring is a cornerstone of organic synthesis. Several named reactions have been developed and optimized for this purpose, each offering distinct advantages depending on the desired substitution pattern and available starting materials.

References

The Expanding Therapeutic Potential of Cyclopentanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclopentanone ring, a five-membered carbocycle, serves as a versatile scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. These compounds have garnered considerable attention for their potential applications in treating a range of human diseases. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, antimicrobial, and antiviral properties of cyclopentanone derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development.

Anticancer Activities

Cyclopentanone derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected cyclopentanone derivatives, presenting their half-maximal inhibitory concentrations (IC50).

| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |

| Diarylidenecyclopentanones | |||

| Compound Io | HeLa | 8.73 ± 0.06 | [1] |

| Compound It | HeLa | 12.55 ± 0.31 | [1] |

| Compound Iu | HeLa | 11.47 ± 0.15 | [1] |

| Tetracyclic Diterpenoids | |||

| Compound 2b | Hep-G2 | 0.9 | [2] |

| Compound 3b | MDA-MB-231 | 1.5 | [2] |

| Benzylidene Cyclopentanone Derivatives | |||

| Compound Series II | L1210 | 2.93 - 18.06 | [3] |

Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well microplate

-

Multi-well spectrophotometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the cyclopentanone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This protocol allows for the determination of the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest treated and untreated cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Visualization of Experimental Workflow

Figure 1: Workflow for determining the cytotoxicity of cyclopentanone derivatives using the MTT assay.

Anti-inflammatory Activities

Cyclopentanone derivatives, particularly cyclopentenone prostaglandins, have demonstrated potent anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

Quantitative Anti-inflammatory Data

The following table presents the in vitro anti-inflammatory activity of selected cyclopentanone derivatives, focusing on the inhibition of prostaglandin E2 (PGE2) and nitrite production.

| Compound Class/Name | Assay | IC50 (nM) | Reference |

| Cyclopentenone Isoprostanes | |||

| 15-J2-IsoPs / 15-A2-IsoPs | Nitrite Production Inhibition | ~360 | [4] |

| 15-J2-IsoPs / 15-A2-IsoPs | PGE2 Production Inhibition | ~210 | [4] |

| Diarylidenecyclohexanone Derivatives | |||

| Compound Ic | PGE2 Production Inhibition | 6700 ± 190 | [5] |

Experimental Protocol for In Vitro Anti-inflammatory Assay

This protocol describes the measurement of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess Reagent for NO determination

-

PGE2 enzyme immunoassay (EIA) kit

-

Cell culture medium and supplements

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of the cyclopentanone derivative for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours.

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess Reagent.

-

Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

-

-

Prostaglandin E2 (PGE2) Measurement:

-

Collect the cell culture supernatant.

-

Quantify the PGE2 concentration using a commercial EIA kit according to the manufacturer's instructions.

-

NF-κB Signaling Pathway Inhibition

Cyclopentenone prostaglandins can inhibit the NF-κB pathway by directly targeting and inhibiting the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.

Figure 2: Inhibition of the NF-κB signaling pathway by cyclopentanone derivatives.

Antimicrobial Activities

Various cyclopentanone derivatives have been reported to possess significant activity against a range of microorganisms, including drug-resistant bacterial strains.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected cyclopentanone derivatives, presenting their minimum inhibitory concentrations (MIC).

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-Octylcyclopentanone | |||

| Staphylococcus aureus (MRSA) | 25 | [6] | |

| Pseudomonas aeruginosa | 125 | [6] | |

| Candida albicans | 7.8 | [6] | |

| Trans-4,5-diamino-cyclopent-2-enones | |||

| Oxime ether derivative (20) | Staphylococcus aureus (MRSA) | 0.976 | [1] |

| Oxime ether derivative (20) | Enterococcus faecalis (VRE) | 3.91 | [1] |

| Aryl amine-containing (6-9) | Staphylococcus aureus | 3.91 - 7.81 | [7] |

| Methylenomycins | |||

| Premethylenomycin C | Staphylococcus aureus DSM 21979 | 1 | [8] |

| Premethylenomycin C | Enterococcus faecium U0317 | 2 | [8] |

Experimental Protocol for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Cyclopentanone derivative stock solution

-

Spectrophotometer or plate reader

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the cyclopentanone derivative in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Antiviral Activities

Cyclopentanone derivatives have shown promise as antiviral agents, particularly against influenza viruses and orthopoxviruses. Their mechanisms of action can involve the inhibition of viral enzymes, such as neuraminidase, or interference with host cell pathways essential for viral replication, like the NF-κB pathway.

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity of selected cyclopentanone derivatives, presenting their 50% effective concentrations (EC50).

| Compound Class/Name | Virus | Cell Line | EC50 (µM) | Reference |

| Cyclopentane Neuraminidase Inhibitors | ||||

| RWJ-270201, BCX-1827, BCX-1898, BCX-1923 | Influenza A (H1N1) | MDCK | ≤1.5 | [9][10] |

| RWJ-270201, BCX-1827, BCX-1898, BCX-1923 | Influenza A (H3N2) & A (H5N1) | MDCK | <0.3 | [9][10] |

| RWJ-270201, BCX-1827, BCX-1898, BCX-1923 | Influenza B | MDCK | <0.2 - 8 | [9][10] |

| Cyclopentenyl Carbocyclic Nucleosides | ||||

| 1,2,3-Triazole analogue (17c) | Vaccinia virus | - | 0.4 | [11][12][13] |

| 1,2,3-Triazole analogue (17c) | Cowpox virus | - | 39 | [11][12][13] |

| 1,2,3-Triazole analogue (17c) | SARS-CoV | - | 47 | [11][12][13] |

| 1,2,4-Triazole analogue (17a) | SARS-CoV | - | 21 | [11][12][13] |

| Adenine, Cytosine, 5-F-Cytosine derivatives | Orthopoxviruses | - | Potent activity | [14] |

Experimental Protocols for Antiviral Activity Assessment

This fluorescence-based assay is used to assess the ability of a compound to inhibit the neuraminidase activity of influenza viruses.

Materials:

-

Influenza virus stock

-

2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer

-

96-well plates (black, flat-bottom)

-

Fluorometer

Protocol:

-

Compound Dilution: Prepare serial dilutions of the cyclopentanone derivative in the assay buffer.

-

Virus-Compound Incubation: Mix the diluted virus with the compound dilutions and incubate.

-

Substrate Addition: Add the MUNANA substrate to each well.

-

Incubation: Incubate the plate to allow for the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence (excitation ~365 nm, emission ~450 nm) generated by the cleavage of MUNANA.

-

IC50 Calculation: The IC50 value is the concentration of the compound that inhibits 50% of the neuraminidase activity.

This assay measures the ability of a compound to protect cells from the cytopathic effects of a virus.

Materials:

-

Host cell line (e.g., MDCK for influenza)

-

Virus stock

-

Neutral Red solution

-

Destain solution (e.g., 50% ethanol, 1% acetic acid)

-

96-well plates

-

Spectrophotometer

Protocol:

-

Cell Seeding: Seed host cells in a 96-well plate.

-

Infection and Treatment: Infect the cells with the virus in the presence of varying concentrations of the cyclopentanone derivative. Include uninfected and untreated virus-infected controls.

-

Incubation: Incubate the plate until CPE is observed in the virus control wells.

-

Neutral Red Staining: Remove the medium and add Neutral Red solution to each well. Incubate for 2 hours to allow viable cells to take up the dye.

-

Destaining: Wash the cells and add the destain solution to extract the dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The EC50 is the concentration of the compound that protects 50% of the cells from viral CPE.

Visualization of Antiviral Mechanisms

Figure 3: Key antiviral mechanisms of action for cyclopentanone derivatives.

Conclusion

This technical guide highlights the significant and diverse biological activities of cyclopentanone derivatives. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a valuable resource for researchers and drug development professionals. The versatility of the cyclopentanone scaffold, coupled with the potent activities observed across multiple therapeutic areas, underscores its importance as a privileged structure in medicinal chemistry. Further exploration of structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies are warranted to fully realize the therapeutic potential of this promising class of molecules.

References

- 1. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Synthesis and antiinflammatory and anticancer activities of 2-(E)-(un)substituted benzylidene cyclopentanones and their Mannich base hydro chlorides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 2-Octylcyclopentanone Inhibits Beta Lactam Resistant Diabetic Wound Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclopentane neuraminidase inhibitors with potent in vitro anti-influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]

- 14. Antiviral activity of cyclopentenyl nucleosides against orthopox viruses (Smallpox, monkeypox and cowpox) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2,2-Diphenyl-cyclopentanone as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diphenyl-cyclopentanone is a versatile synthetic intermediate utilized in the construction of a variety of complex organic molecules. Its sterically hindered ketone functionality provides a unique scaffold for the introduction of chirality and the synthesis of spirocyclic and other intricate ring systems. This document provides detailed protocols for the synthesis of this compound and its application in a highly stereoselective reduction, yielding the chiral alcohol (R)-(−)-2,2-diphenylcyclopentanol. This chiral building block is of significant interest in medicinal chemistry and materials science.

Applications of this compound and its Derivatives

Derivatives of this compound have been explored for various biological activities. For instance, spiro-derivatives based on the cyclopentane ring are investigated as potential anticancer agents. The core structure also serves as a precursor for compounds that may modulate biological targets such as G-protein coupled receptors. The ability to introduce specific stereochemistry, as demonstrated in the protocols below, is crucial for the development of potent and selective therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from diphenylacetonitrile and 1-bromo-3-chloropropane, followed by cyclization and hydrolysis.

Materials:

-

Diphenylacetonitrile

-

1-Bromo-3-chloropropane

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH)

Procedure:

-

Alkylation: In a flask equipped with a stirrer and a reflux condenser, a solution of diphenylacetonitrile in anhydrous diethyl ether is prepared. To this, sodium amide is added, followed by the dropwise addition of 1-bromo-3-chloropropane. The reaction mixture is refluxed for several hours.

-

Work-up: After cooling, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Cyclization and Hydrolysis: The crude product from the previous step is dissolved in ethanol, and a solution of sodium hydroxide is added. The mixture is heated to reflux to induce cyclization and hydrolysis of the nitrile group.

-

Final Work-up and Purification: The reaction mixture is cooled, and the product is extracted with diethyl ether. The organic layer is washed with water and brine, dried, and concentrated. The crude this compound is then purified by recrystallization or column chromatography.

Protocol 2: Asymmetric Reduction of this compound to (R)-(−)-2,2-Diphenylcyclopentanol

This procedure details the highly enantioselective reduction of this compound using a chiral oxazaborolidine catalyst.[1]

Materials:

-

2,2-Diphenylcyclopentanone

-

(S)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Sodium hydroxide (NaOH), 1 N solution

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Catalyst Preparation: In a flame-dried, three-necked, round-bottomed flask under a nitrogen atmosphere, dissolve (S)-α,α-diphenyl-2-pyrrolidinemethanol (10 mol %) in anhydrous THF. To this solution, add 1.0 M borane-THF solution (10 mol %) dropwise at room temperature. Stir the mixture for 15 minutes to form the oxazaborolidine catalyst.

-

Substrate Addition: Dissolve 2,2-diphenylcyclopentanone (1.0 equiv) in anhydrous THF and add it to the catalyst solution.

-

Reduction: Cool the reaction mixture to -25 °C (using a dry ice/acetone bath). Add 1.0 M borane-THF solution (0.6 equiv) dropwise via a syringe pump over 1 hour, maintaining the temperature at -25 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -25 °C.

-

Work-up: Allow the mixture to warm to room temperature and concentrate it on a rotary evaporator. To the residue, add 1 N sodium hydroxide solution and extract the product with dichloromethane (3 x 100 mL).

-

Purification: Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford a clear oil that crystallizes under high vacuum.[1] The solid product is then purified by recrystallization from hexane to yield (R)-(−)-2,2-diphenylcyclopentanol.[1]

Data Presentation

The following table summarizes the quantitative data for the asymmetric reduction of 2,2-diphenylcyclopentanone.

| Parameter | Value | Reference |

| Starting Material | 2,2-Diphenylcyclopentanone | [1] |

| Product | (R)-(−)-2,2-Diphenylcyclopentanol | [1] |

| Catalyst | (S)-α,α-Diphenyl-2-pyrrolidinemethanol derived oxazaborolidine | [1] |

| Catalyst Loading | 10 mol % | [1] |

| Reducing Agent | Borane-tetrahydrofuran complex | [1] |

| Reaction Temperature | -25 °C | [1] |

| Yield | 86% (combined from multiple recrystallizations) | [1] |

| Enantiomeric Excess | >97% ee | [1] |

Mandatory Visualization

The following diagrams illustrate the synthetic workflows described in the protocols.

Caption: Synthetic workflow for this compound.

Caption: Workflow for the asymmetric reduction.

References

Applications of the 2,2-Diphenyl-Cyclopentanone Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 2,2-diphenyl-cyclopentanone scaffold serves as a valuable structural motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its rigid five-membered ring, substituted with two phenyl groups, provides a three-dimensional architecture that can be tailored to interact with a variety of biological targets. Research into derivatives of this core structure has revealed promising applications in oncology and neurology, demonstrating its potential as a privileged scaffold in drug discovery. While direct therapeutic applications of the parent this compound are not extensively documented in recent literature, its derivatives have shown significant biological activity.

Anticancer Applications

The diaryl-cyclopentanone framework has been explored for its potential as an anticancer agent, with derivatives showing cytotoxic effects against various cancer cell lines. The introduction of different substituents on the phenyl rings and modifications to the cyclopentanone ring have led to the identification of compounds with potent antitumor activity.

One area of investigation involves the synthesis of diaryl-methylenecyclopentanones, which are reported to represent a new class of compounds that may inhibit tumor growth.[1] These compounds are thought to exert their anticancer effects through mechanisms that may involve binding to glutathione or other thiol-containing proteins, as well as inhibiting enzymes like glutathione-S-transferase pi (GSTpi).[1]

Quantitative Data: Anticancer Activity of Diaryl-Cyclopentanone Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Diaryl-methylenecyclopentanone Mannich hydrochlorides | Various human cancer cell lines | Cytotoxicity | Active | [1] |

| 2-Alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides | Various human cancer cell lines | Cytotoxicity | Active, with subpanel selectivity | [2] |

| Cyclopentane-fused anthraquinone derivatives | Various mammalian tumor cell lines | Antiproliferative potency | Remarkable | [3] |

Neurological Disorder Applications

Derivatives of the cyclopentanone scaffold have also been investigated for their therapeutic potential in neurological disorders. For instance, analogs of curcumin incorporating a cyclopentanone ring have been synthesized and evaluated for their effects on conditions such as Alzheimer's disease, epilepsy, and Parkinson's disease.[4][5][6]

One such derivative, (E)-2-(4-methoxybenzylidene)cyclopentan-1-one, has demonstrated neuroprotective effects in preclinical models.[4][6] Computational and pharmacological studies suggest that this compound exhibits high binding affinity for α7 nicotinic acetylcholine receptors, a target implicated in the pathophysiology of Alzheimer's disease.[4][6] In animal models, this compound has been shown to improve cognitive function, reduce seizure activity, and alleviate motor deficits associated with Parkinson's disease.[4][6]

Quantitative Data: Neuroprotective Activity of a Cyclopentanone Derivative

| Compound | Model | Parameter | Result | Reference |

| (E)-2-(4-methoxybenzylidene)cyclopentan-1-one | Y-maze test (mice) | Spontaneous alteration behavior (10 mg/kg) | 75.5% ± 0.86% | [4][6] |

| (E)-2-(4-methoxybenzylidene)cyclopentan-1-one | Pentylenetetrazole-induced seizures (mice) | Onset of myoclonic jerks | Delayed | [6] |

| (E)-2-(4-methoxybenzylidene)cyclopentan-1-one | Haloperidol-induced Parkinson's disease (mice) | Hanging time | Significantly prolonged | [6] |

Experimental Protocols

Synthesis of Diaryl-methylenecyclopentanone Mannich Hydrochlorides

This protocol is a general representation based on the synthesis of related compounds.[1]

Objective: To synthesize diaryl-methylenecyclopentanone Mannich hydrochlorides as potential anticancer agents.

Materials:

-

Appropriate diaryl-methylenecyclopentanone precursor

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Ethanol

-

Hydrochloric acid

Procedure:

-

A mixture of the diaryl-methylenecyclopentanone precursor, dimethylamine hydrochloride, and paraformaldehyde is prepared in ethanol.

-

A catalytic amount of hydrochloric acid is added to the mixture.

-

The reaction mixture is refluxed for a specified period (e.g., 4-6 hours), with monitoring by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is purified by recrystallization or column chromatography to yield the desired diaryl-methylenecyclopentanone Mannich hydrochloride.

-

The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the anticancer activity of synthesized compounds.

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized cyclopentanone derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the synthesized compounds (typically in a serial dilution) for a specified duration (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

-

The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization buffer.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizations

Caption: Synthetic pathway for diaryl-cyclopentanone derivatives.

References

- 1. Synthesis and anticancer activity of 2-alkylaminomethyl-5-diaryl-methylenecyclopentanone hydrochlorides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-cancer activity of 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)Cyclopentanone for Therapeutic Potential in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)Cyclopentanone for Therapeutic Potential in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Wittig Reaction with 2,2-Diphenyl-Cyclopentanone

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes.[1][2][3][4][5] This reaction, discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, involves the reaction of a phosphorus ylide (also known as a Wittig reagent) with a carbonyl compound.[2][3][6] A key advantage of the Wittig reaction is the specific location of the newly formed double bond, which replaces the carbonyl group, thus avoiding the formation of isomeric mixtures often seen in elimination reactions.[3][7]

This document provides a detailed protocol for the Wittig reaction using 2,2-diphenyl-cyclopentanone, a sterically hindered ketone. The steric hindrance presented by the two phenyl groups can make the reaction challenging, potentially leading to slower reaction rates and lower yields.[1][2][4] Therefore, the choice of a highly reactive, non-stabilized ylide is crucial for a successful outcome.[4][6] In this protocol, we will focus on the use of methylenetriphenylphosphorane (Ph₃P=CH₂) to introduce a methylene group.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| This compound | C₁₇H₁₆O | 236.31 | 1.0 g (4.23 mmol) | Starting ketone |

| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | 1.66 g (4.65 mmol) | Ylide precursor |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 1.86 mL (4.65 mmol) | 2.5 M solution in hexanes, strong base |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Reaction solvent |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | As needed | For workup and purification |

| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | As needed | For quenching the reaction |

| Saturated aqueous sodium chloride (NaCl) | NaCl | 58.44 | As needed | For washing |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | For drying organic phase |

| Silica gel | SiO₂ | 60.08 | As needed | For column chromatography |

| Hexane | C₆H₁₄ | 86.18 | As needed | Eluent for chromatography |

| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | Eluent for chromatography |

Table 2: Reaction Parameters

| Parameter | Value |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

| Expected Product | 1,1-diphenyl-2-methylenecyclopentane |

| Expected Yield | Moderate (due to steric hindrance) |

Experimental Protocols

1. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

This procedure should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents.

-

Step 1: In a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.66 g, 4.65 mmol).

-

Step 2: Add anhydrous tetrahydrofuran (THF, 30 mL) to the flask via a syringe.

-

Step 3: Cool the resulting suspension to 0 °C in an ice bath.

-

Step 4: While stirring vigorously, slowly add n-butyllithium (1.86 mL of a 2.5 M solution in hexanes, 4.65 mmol) dropwise via a syringe over 10 minutes. The formation of the deep red or orange ylide indicates a successful reaction.

-

Step 5: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional hour.

2. Wittig Reaction with this compound

-